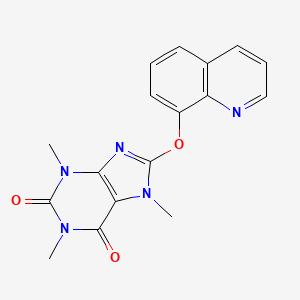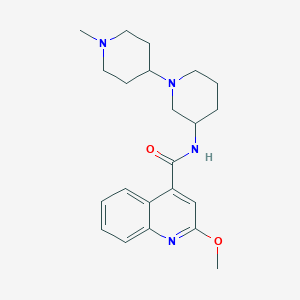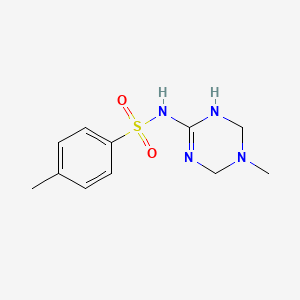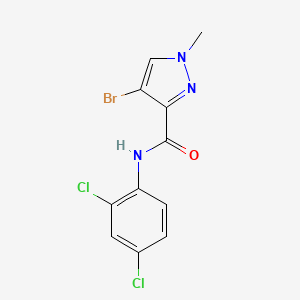
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22,942, is a potent and selective antagonist of the dopamine D3 receptor. This compound has been the focus of considerable scientific research due to its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders.
Mechanism of Action
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the dopamine D3 receptor, which is thought to play a key role in the reinforcing effects of drugs of abuse. By blocking the activity of this receptor, this compound is able to reduce the rewarding effects of drugs like cocaine, making them less attractive to users.
Biochemical and Physiological Effects:
In addition to its effects on drug addiction, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have neuroprotective properties, potentially making it useful in the treatment of neurodegenerative disorders like Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
Future Directions
There are several potential future directions for research on 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione. For example, further studies could explore its potential therapeutic applications in the treatment of other psychiatric disorders, such as depression or anxiety. Additionally, research could focus on developing more potent analogs of this compound, which may be more effective at reducing drug-seeking behavior and other symptoms of addiction. Finally, studies could investigate the long-term effects of this compound on brain function and behavior, in order to better understand its potential risks and benefits.
Synthesis Methods
The synthesis of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 8-hydroxyquinoline with 3,7-dimethylxanthine, followed by the addition of ethyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium hydride and methyl iodide to yield the final product.
Scientific Research Applications
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound is able to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for this disorder.
properties
IUPAC Name |
1,3,7-trimethyl-8-quinolin-8-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)25-11-8-4-6-10-7-5-9-18-12(10)11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGBWDSALTUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC4=C3N=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)

![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)

